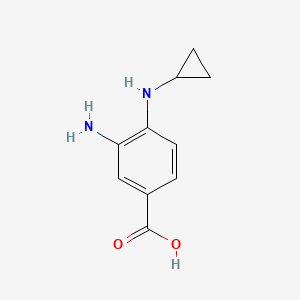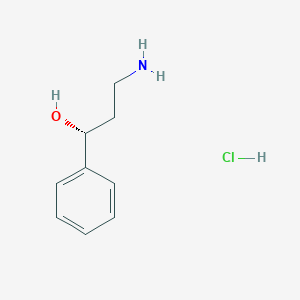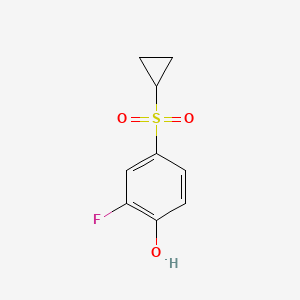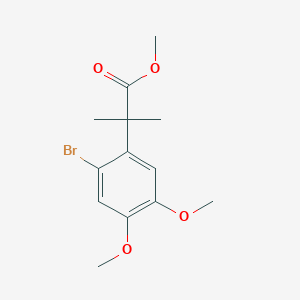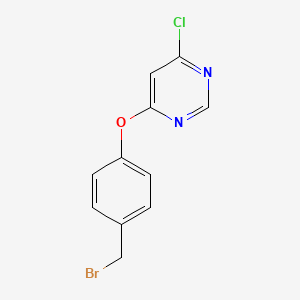
4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine is an organic compound with significant interest in various fields of scientific research This compound features a bromomethyl group attached to a phenoxy ring, which is further connected to a chloropyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and 6-chloropyrimidine.
Formation of 4-(Hydroxymethyl)phenoxy Intermediate: The hydroxyl group of 4-hydroxybenzaldehyde is first protected, followed by a bromination reaction to introduce the bromomethyl group.
Coupling Reaction: The bromomethyl intermediate is then reacted with 6-chloropyrimidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the coupling reaction while minimizing side products.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenoxy ring can participate in oxidation reactions, potentially forming quinone derivatives. Reduction reactions can also modify the pyrimidine ring.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura or Heck coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Cross-Coupling: Palladium catalysts, along with boronic acids or alkenes, are employed under inert atmosphere conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can range from azides to ethers.
Oxidation Products: Quinone derivatives.
Coupling Products: Various biaryl or styrene derivatives.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, 4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it a valuable building block.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of both bromomethyl and chloropyrimidine groups allows for interactions with biological targets, making it a candidate for drug development, particularly in the design of kinase inhibitors or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism by which 4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, while the chloropyrimidine moiety can engage in hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)phenol: Similar in structure but lacks the chloropyrimidine group.
6-Chloro-4-phenoxypyrimidine: Contains the chloropyrimidine moiety but lacks the bromomethyl group.
4-(4-Chlorophenoxy)-6-chloropyrimidine: Similar but with a chlorophenoxy group instead of bromomethyl.
Uniqueness
4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine is unique due to the combination of the bromomethyl and chloropyrimidine groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H8BrClN2O |
|---|---|
Poids moléculaire |
299.55 g/mol |
Nom IUPAC |
4-[4-(bromomethyl)phenoxy]-6-chloropyrimidine |
InChI |
InChI=1S/C11H8BrClN2O/c12-6-8-1-3-9(4-2-8)16-11-5-10(13)14-7-15-11/h1-5,7H,6H2 |
Clé InChI |
BLHMTBFPMYQNKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CBr)OC2=CC(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



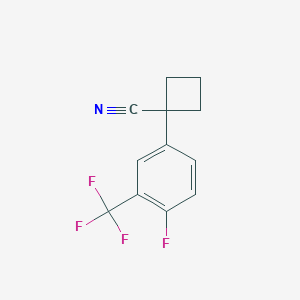
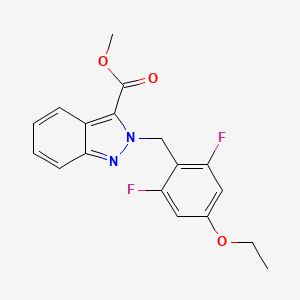

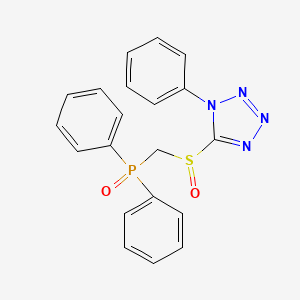
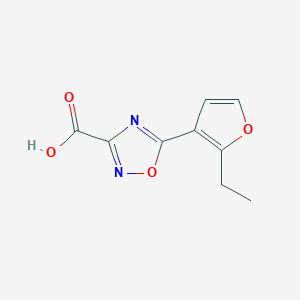
![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)
![2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)

![1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13090384.png)
